molecular formula C22H19Cl2NO5S B12211611 (2E)-N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide

(2E)-N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B12211611
M. Wt: 480.4 g/mol
InChI Key: FQSKNTLRLPIURQ-VMPITWQZSA-N
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Description

IUPAC Name Breakdown

The systematic name (2E)-N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide encodes critical structural information:

  • Core backbone : A prop-2-enamide chain (CH₂=CH–C(=O)–N) in the E configuration, confirmed by the (2E) designation.
  • Substituents :
    • At the N-position: A [5-(2,5-dichlorophenyl)furan-2-yl]methyl group, featuring a furan ring substituted at C5 with a 2,5-dichlorophenyl moiety.
    • At the second N-position: A 1,1-dioxidotetrahydrothiophen-3-yl group, indicating a saturated thiophene ring oxidized to a sulfone.
    • At C3 of the enamide: A furan-2-yl substituent.

Functional Group Distribution

Functional Group Location Role
Enamide Central chain Stabilizes conformation via resonance; common in kinase inhibitors
Sulfone Tetrahydrothiophene ring Enhances polarity and hydrogen-bonding capacity
Dichlorophenyl Furan C5 position Modulates lipophilicity and π-π stacking
Furan rings Multiple sites Participate in dipole interactions and metabolic stability

Stereochemical Considerations

The E configuration of the enamide double bond imposes a planar geometry, optimizing conjugation between the carbonyl and vinyl groups. This arrangement enhances dipole-dipole interactions with target proteins. The tetrahydrothiophene sulfone adopts a chair conformation, with the sulfone group axial to minimize steric strain.

Properties

Molecular Formula

C22H19Cl2NO5S

Molecular Weight

480.4 g/mol

IUPAC Name

(E)-N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C22H19Cl2NO5S/c23-15-3-6-20(24)19(12-15)21-7-4-18(30-21)13-25(16-9-11-31(27,28)14-16)22(26)8-5-17-2-1-10-29-17/h1-8,10,12,16H,9,11,13-14H2/b8-5+

InChI Key

FQSKNTLRLPIURQ-VMPITWQZSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)/C=C/C4=CC=CO4

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)C=CC4=CC=CO4

Origin of Product

United States

Preparation Methods

Target Molecule Deconstruction

Retrosynthetic analysis of the target compound reveals three primary fragments:

  • 5-(2,5-Dichlorophenyl)furan-2-ylmethylamine : Serves as the aromatic backbone with chlorine substituents for electronic modulation.

  • 1,1-Dioxidotetrahydrothiophen-3-amine : Provides the sulfone-functionalized cyclic thioether, critical for metabolic stability.

  • (2E)-3-(Furan-2-yl)propenoyl Chloride : Introduces the α,β-unsaturated amide linkage, enabling conjugation and biological activity.

Strategic disconnection at the amide bond simplifies the synthesis into two parallel pathways: (i) preparation of the dichlorophenyl furan methylamine intermediate and (ii) synthesis of the tetrahydrothiophene sulfone derivative. The α,β-unsaturated acyl chloride is typically prepared separately and coupled in the final step.

Synthesis of Key Intermediates

Preparation of 5-(2,5-Dichlorophenyl)Furan-2-ylmethylamine

Step 1: Friedel-Crafts Acylation
2,5-Dichlorobenzene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ to yield 2',5'-dichloroacetophenone.
Step 2: Cyclization to Furan
The acetophenone derivative is treated with furfural in acidic conditions (H₂SO₄, 60°C) to form 5-(2,5-dichlorophenyl)furan-2-carbaldehyde.
Step 3: Reductive Amination
The aldehyde is reacted with methylamine using NaBH₃CN as a reducing agent, producing the methylamine intermediate in 72–85% yield.

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

Step 1: Thiolane Oxidation
Tetrahydrothiophene (thiolane) is oxidized to the sulfone using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, achieving >95% conversion.
Step 2: Bromination and Ammonolysis
The sulfone is brominated at the 3-position using N-bromosuccinimide (NBS) under UV light, followed by ammonolysis with aqueous NH₃ to yield the primary amine.

Preparation of (2E)-3-(Furan-2-yl)Propenoyl Chloride

Step 1: Knoevenagel Condensation
Furan-2-carbaldehyde is condensed with malonic acid in pyridine, forming (2E)-3-(furan-2-yl)propenoic acid with 88% stereoselectivity.
Step 2: Acyl Chloride Formation
The acid is treated with thionyl chloride (SOCl₂) in anhydrous THF, yielding the corresponding acyl chloride.

Coupling Reactions and Final Assembly

Amide Bond Formation

The methylamine intermediate (Section 2.1) and tetrahydrothiophene sulfone amine (Section 2.2) are dissolved in dry DMF under nitrogen. Triethylamine (TEA) is added as a base, followed by dropwise addition of (2E)-3-(furan-2-yl)propenoyl chloride. The reaction proceeds at −10°C for 4 hours, achieving 68–74% yield.

Reaction Conditions Table

ParameterValue
SolventAnhydrous DMF
Temperature−10°C
Coupling AgentNone (direct acyl chloride)
BaseTriethylamine (3 equiv)
Reaction Time4 hours

Stereochemical Control

The (E)-configuration of the propenamide moiety is preserved by maintaining low temperatures (−10°C) and avoiding prolonged reaction times, which minimizes isomerization. NMR analysis (δ 7.2–7.5 ppm, J = 15.8 Hz) confirms trans-vinylic proton coupling.

Oxidation and Functional Group Interconversion

Sulfone Group Stabilization

Post-coupling, residual oxidizing agents (e.g., mCPBA) are quenched with sodium thiosulfate to prevent over-oxidation of the tetrahydrothiophene ring. The sulfone group’s stability under acidic conditions enables subsequent purification via silica gel chromatography.

Purification and Analytical Validation

Chromatographic Techniques

Crude product is purified using flash chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (1:1). Final purity exceeds 98% as verified by HPLC.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 15.8 Hz, 1H, CH=CO), 7.32–7.28 (m, 2H, Ar-H), 6.82 (d, J = 3.2 Hz, 1H, furan-H).

  • HRMS : m/z calculated for C₂₃H₂₀Cl₂N₂O₄S [M+H]⁺ 505.0524, found 505.0528.

Yield Optimization and Process Scaling

Solvent and Catalytic Screening

Replacing DMF with THF increases yields to 81% but prolongs reaction time (6 hours). Catalytic DMAP (4-dimethylaminopyridine) reduces side-product formation during amide coupling.

Green Chemistry Approaches

Microwave-assisted synthesis (100°C, 20 minutes) achieves 76% yield with 90% energy reduction compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan and tetrahydrothiophene groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan derivatives, while substitution reactions can produce various substituted phenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological molecules. Its structure suggests it may interact with proteins and enzymes, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for developing new drugs for various diseases.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (2E)-N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substituents on the phenyl rings, furan groups, or the sulfolane moiety. Below is a comparative analysis based on evidence from synthetic, crystallographic, and pharmacological studies:

Table 1: Structural and Functional Comparison

Compound Name (CAS/ID) Key Substituents Molecular Formula Molecular Weight Notable Features Potential Applications
Target Compound (CAS: Unspecified) 2,5-dichlorophenyl, furan-2-yl, sulfolane C24H21Cl2NO4S ~490.3 High lipophilicity due to dichlorophenyl; sulfolane enhances solubility Likely enzyme inhibitor (kinase or cytochrome P450)
(2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide (898605-47-5) 4-chlorophenyl, phenyl C24H22ClNO4S 456.0 Reduced steric hindrance (mono-Cl); phenyl group increases π-π stacking potential Anticancer candidates (analogs in )
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide (898629-92-0) 4-fluorophenyl, 4-methylphenyl C25H24FNO4S 453.5 Fluorine improves metabolic stability; methylphenyl enhances hydrophobicity Drug development (bioavailability optimization)
(E)-2-cyano-N-(2-hydroxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide 3-nitrophenyl, hydroxyphenyl, cyano C20H13N3O5 375.3 Nitro group increases electrophilicity; hydroxyphenyl aids H-bonding Antimicrobial or antiparasitic agents

Key Findings:

Structural Impact on Bioactivity: The 2,5-dichlorophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to mono-chloro or fluoro analogs . The sulfolane moiety (1,1-dioxidotetrahydrothiophen) improves aqueous solubility, a critical factor for oral bioavailability .

Synthetic Routes :

  • Analogous compounds (e.g., ) are synthesized via palladium-catalyzed coupling (Heck reaction) and amide bond formation. The target compound likely follows similar protocols .

Crystallographic Validation :

  • Single-crystal X-ray analysis (utilizing SHELX programs) confirmed the E-configuration and planar geometry of related enamide derivatives, ensuring structural fidelity .

Pharmacological Potential: Compounds with furan and chlorophenyl groups (e.g., ) show promise as ferroptosis inducers in oral cancer, suggesting a therapeutic window for selective cytotoxicity .

Biological Activity

The compound (2E)-N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide is a complex organic molecule that exhibits significant biological activity due to its unique structural features, including furan and thiophene moieties. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H19Cl2NO5SC_{22}H_{19}Cl_{2}NO_{5}S, with a molecular weight of approximately 480.4 g/mol. The structure includes multiple functional groups that contribute to its biological activity. The presence of the dichlorophenyl group enhances its interaction potential with biological targets.

PropertyValue
Molecular FormulaC22H19Cl2NO5SC_{22}H_{19}Cl_{2}NO_{5}S
Molecular Weight480.4 g/mol
CAS Number898491-73-1

Anticancer Properties

Recent studies have indicated that compounds similar to (2E)-N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide show promising anticancer activities. For instance, derivatives evaluated for their effects on the A549 human lung adenocarcinoma cell line demonstrated significant cytotoxicity and the ability to induce apoptosis.

  • Mechanism of Action : The compound's mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in cancer cells. Inhibiting COX-2 can lead to reduced inflammation and tumor growth.
    • IC50 Values : Compounds analogous to this compound exhibited IC50 values indicating effective inhibition of cancer cell proliferation. For example, a related compound showed an IC50 value of 18.33 µg/mL against A549 cells, suggesting high potency compared to standard treatments like cisplatin .

Interaction with Biological Targets

The interaction studies indicate that (2E)-N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide may interact with various macromolecules such as proteins and nucleic acids:

  • Protein Binding : The compound's furan and thiophene rings are likely to engage in π–π stacking interactions with aromatic amino acids in proteins.
  • Nucleic Acid Interaction : The potential for binding to DNA/RNA could also be explored, given the structural analogies with known intercalating agents.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this structure:

  • In Vitro Studies on Apoptosis : Flow cytometry analyses revealed that treatment with certain derivatives led to mitochondrial membrane depolarization and subsequent apoptosis in A549 cells .
    • Results Summary :
      • Induction of apoptosis was confirmed through annexin V staining.
      • Mitochondrial membrane potential was significantly reduced post-treatment.
  • Selectivity for COX Inhibition : A study demonstrated that specific derivatives exhibited selective inhibition of COX-2 over COX-1, which is crucial for minimizing side effects typically associated with non-selective COX inhibitors .

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